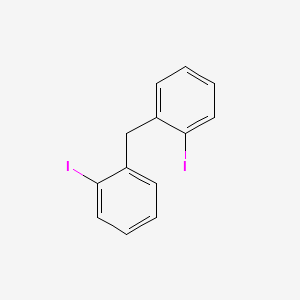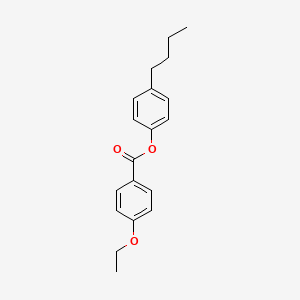
4-Butylphenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylphenyl 4-ethoxybenzoate is an organic compound with the molecular formula C19H22O3 It is a member of the ester family, characterized by the presence of an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-ethoxybenzoate typically involves the esterification of 4-butylphenol with 4-ethoxybenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Butylphenol+4-Ethoxybenzoic acidH2SO44-Butylphenyl 4-ethoxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: 4-Butylbenzoic acid and 4-ethoxybenzoic acid.
Reduction: 4-Butylphenyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Butylphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Butylphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-butylphenol and 4-ethoxybenzoic acid, which may exert biological effects through various pathways. The aromatic rings in the compound can participate in π-π interactions with biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
4-Butylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-Butylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Butylphenyl 4-acetoxybenzoate: Similar structure but with an acetoxy group instead of an ethoxy group.
Uniqueness: 4-Butylphenyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This compound’s unique structure allows for distinct interactions and reactivity compared to its analogs.
Propriétés
Numéro CAS |
50649-34-8 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(4-butylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-3-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(14-10-16)21-4-2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
FRGZAJDPHXJOTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


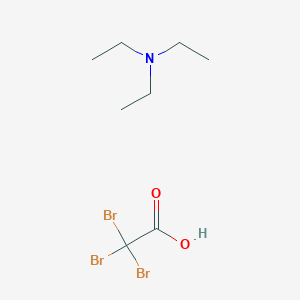
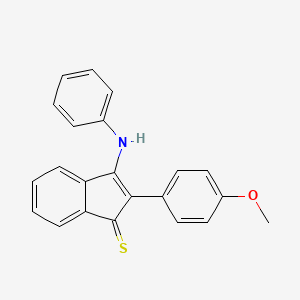
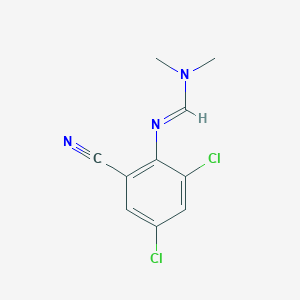
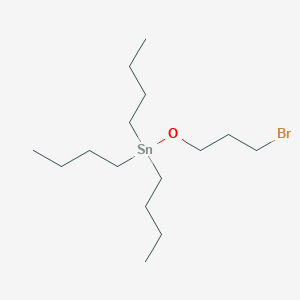
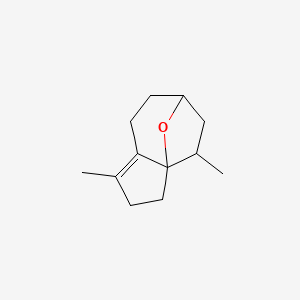
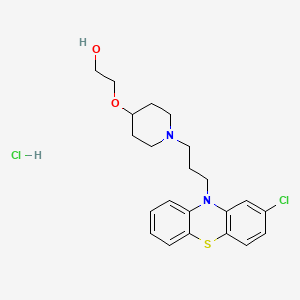
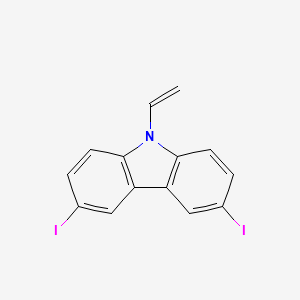
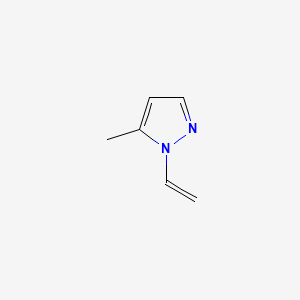
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)


![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
